![molecular formula C11H12ClN3 B1434363 1-Chloro-9-methyl-7,8,9,10-tetrahydropyrazino[1,2-b]indazole CAS No. 1707399-44-7](/img/structure/B1434363.png)
1-Chloro-9-methyl-7,8,9,10-tetrahydropyrazino[1,2-b]indazole
Overview
Description
1-Chloro-9-methyl-7,8,9,10-tetrahydropyrazino[1,2-b]indazole is a heterocyclic compound. It’s available for purchase from various chemical suppliers .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H10ClN3/c11-10-9-7-3-1-2-4-8(7)13-14(9)6-5-12-10/h5-6H,1-4H2 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
The molecular formula of this compound is C11H12ClN3 and its molecular weight is 221.68 g/mol.Scientific Research Applications
Synthetic Approaches and Chemical Properties
Research on synthetic approaches to indazolyl derivatives has highlighted the versatility of these compounds in organic synthesis. For example, Isin et al. (2001) focused on creating indazolylpyridinium products under various conditions, showing the temperature and base effects on the reactions' outcomes, which provides insights into the chemical behavior and synthetic potential of indazole derivatives (Isin, de Jonge, & Castagnoli, 2001).
Heterocyclic Chemistry and Drug Design
The indazole nucleus is a core structure for many heterocyclic compounds with potential biological activities. For instance, Mosti, Menozzi, and Schenone (1984) discussed the synthesis of pyrano[2,3-e]indazole and 1,2-oxathiino[6,5-e]indazole derivatives, showcasing the indazole framework's utility in creating new heterocyclic systems (Mosti, Menozzi, & Schenone, 1984).
Catalysis and Ligand Design
Indazole derivatives also find applications in catalysis and ligand design, underlining their chemical diversity and functional adaptability. Bovens, Togni, and Venanzi (1993) described the use of an optically active pyrazolylmethane ligand derived from indazole for asymmetric allylic alkylation, demonstrating the role of indazole derivatives in asymmetric synthesis (Bovens, Togni, & Venanzi, 1993).
Novel Heterocyclic Systems
The indazole moiety is instrumental in developing new heterocyclic systems with unique properties. For example, Sirakanyan, Avetisyan, and Noravyan (2012) reported the synthesis of new tetrahydro[1,2,4]triazolo[3,4-a][2,7]naphthyridines from indazole derivatives, further highlighting the scaffold's potential in creating novel heterocycles (Sirakanyan, Avetisyan, & Noravyan, 2012).
Safety And Hazards
properties
IUPAC Name |
1-chloro-9-methyl-7,8,9,10-tetrahydropyrazino[1,2-b]indazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3/c1-7-2-3-9-8(6-7)10-11(12)13-4-5-15(10)14-9/h4-5,7H,2-3,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRDXLWPKUQARHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=NN3C=CN=C(C3=C2C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-9-methyl-7,8,9,10-tetrahydropyrazino[1,2-b]indazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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